Hydroxy Darunavir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCRIIMIUNTCF-ARXROMJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857750 | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809154-88-8, 1130635-75-4 | |
| Record name | R-426857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxy darunavir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. What are the primary metabolic pathways of Darunavir leading to the formation of Hydroxy Darunavir, and how do these pathways influence its pharmacokinetic profile?
this compound is a metabolite formed via cytochrome P450 (CYP3A4)-mediated oxidation. Its pharmacokinetic profile is influenced by factors such as protein binding, hepatic metabolism, and drug-drug interactions (e.g., with ritonavir, a CYP3A4 inhibitor). Methodological approaches include:
- In vitro assays : Hepatocyte or microsomal incubation studies to identify metabolic intermediates .
- Clinical pharmacokinetic (PK) studies : Intensive plasma sampling in diverse populations (e.g., pregnant women) to model total and unbound drug exposure using nonlinear mixed-effects modeling (NONMEM) .
Q. How does this compound contribute to the overall antiviral activity of Darunavir, and what methodologies are used to assess its potency against HIV protease variants?
While Darunavir itself binds tightly to the HIV-1 protease active site, this compound may exhibit reduced antiviral activity due to structural modifications. Key methodologies include:
- Enzyme kinetics : Measurement of inhibition constants (Ki) against wild-type and mutant proteases .
- X-ray crystallography : Structural analysis of protease-inhibitor complexes to identify hydrogen-bonding disruptions caused by resistance mutations (e.g., V32I, I54L) .
Advanced Research Questions
Q. What experimental approaches are recommended to analyze the impact of this compound on the emergence of protease inhibitor resistance in HIV-1?
Resistance studies require a combination of clinical and molecular methods:
- Longitudinal genotyping : Tracking emergent mutations (e.g., L76V, I84V) in patients with virological failure on Darunavir-based regimens .
- Phenotypic susceptibility assays : Using recombinant viruses carrying patient-derived protease sequences to quantify fold-changes in this compound’s inhibitory concentration (IC50) .
Q. How can population pharmacokinetic models be optimized to account for inter-individual variability in this compound exposure, particularly in special populations such as pregnant women?
Advanced PK modeling strategies include:
- Semi-mechanistic models : Integrating nonlinear protein-binding data and covariates (e.g., pregnancy-induced changes in albumin levels) to simulate unbound drug AUC0-τ.
- Monte Carlo simulations : Predicting the probability of target attainment (PTA) for this compound based on therapeutic thresholds derived from clinical trials .
Q. What are the challenges in quantifying this compound in biological matrices, and what analytical strategies improve sensitivity and specificity in such assays?
Challenges include low metabolite concentrations and matrix interference. Solutions involve:
Q. How do structural modifications in this compound affect its binding affinity to HIV-2 protease compared to HIV-1 protease?
HIV-2 protease exhibits natural polymorphisms (e.g., I32V, V47I) that reduce this compound’s efficacy. Methodologies include:
- Molecular dynamics simulations : Comparing binding free energies (MM-PBSA) to identify destabilizing interactions (e.g., reduced hydrogen bonding in the P2′ pocket) .
- Catalytic efficiency assays : Measuring kcat/KM ratios for protease variants to assess substrate turnover .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies between in vitro potency data and clinical outcomes for this compound in treatment-experienced patients?
Contradictions may arise from differences in protein binding or compartmental distribution. Strategies include:
- Unbound drug monitoring : Using equilibrium dialysis to measure free this compound levels in cerebrospinal fluid or genital tract secretions .
- Pharmacodynamic modeling : Linking unbound drug exposure to viral load reduction using Emax models .
Methodological Best Practices
Q. What criteria should guide the design of bioequivalence studies for Darunavir formulations, considering this compound as a key metabolite?
Key considerations are:
- Fed vs. fasting conditions : Standardizing meal composition to control for ritonavir’s absorption-enhancing effects .
- Intra-subject variability : Using replicate crossover designs to account for high variability in metabolite exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
